BenchChemオンラインストアへようこそ!

6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine

Medicinal Chemistry Protecting Group Strategy Late-Stage Functionalization

6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine (CAS 1569084-90-7) is a heterobifunctional pyridine building block that integrates three orthogonal reactive handles on a single ring: a C2 iodine for palladium-catalyzed cross-coupling, a C6 chlorine for subsequent nucleophilic aromatic substitution or late-stage coupling, and a C3 4-methoxybenzyl (PMB) ether that serves as a masked hydroxyl group cleavable under mild oxidative (DDQ) or acidic conditions. With molecular formula C₁₃H₁₁ClINO₂ and MW 375.59 g/mol, it is supplied at ≥95% purity for research use.

Molecular Formula C13H11ClINO2
Molecular Weight 375.59 g/mol
CAS No. 1569084-90-7
Cat. No. B1459425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine
CAS1569084-90-7
Molecular FormulaC13H11ClINO2
Molecular Weight375.59 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC2=C(N=C(C=C2)Cl)I
InChIInChI=1S/C13H11ClINO2/c1-17-10-4-2-9(3-5-10)8-18-11-6-7-12(14)16-13(11)15/h2-7H,8H2,1H3
InChIKeyORSPRGLUZXZQRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine (CAS 1569084-90-7): A Triply Functionalized Pyridine Scaffold for Sequential Derivatization


6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine (CAS 1569084-90-7) is a heterobifunctional pyridine building block that integrates three orthogonal reactive handles on a single ring: a C2 iodine for palladium-catalyzed cross-coupling, a C6 chlorine for subsequent nucleophilic aromatic substitution or late-stage coupling, and a C3 4-methoxybenzyl (PMB) ether that serves as a masked hydroxyl group cleavable under mild oxidative (DDQ) or acidic conditions . With molecular formula C₁₃H₁₁ClINO₂ and MW 375.59 g/mol, it is supplied at ≥95% purity for research use . The compound belongs to the dihalogenated pyridine ether class and is positioned as an advanced intermediate for medicinal chemistry programs requiring precise, sequential elaboration of the pyridine core without protecting-group crossover [1].

Why 6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine Cannot Be Replaced by a Generic Dihalopyridine


Substituting 6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine with a generic dihalopyridine (e.g., a simple chloro-iodopyridine lacking the C3 PMB ether) forfeits the orthogonal protection strategy that defines this scaffold's value. The PMB group is not merely a placeholder; it enables selective C3 hydroxyl unveiling under neutral, oxidative conditions (DDQ/CH₂Cl₂/H₂O) that are fully compatible with the C2 iodine and C6 chlorine substituents [1]. If a free 3-hydroxypyridine analog (e.g., CAS 188057-26-3) is used instead, the unprotected phenol can compete as a nucleophile in Pd-catalyzed amination or etherification steps, leading to cross-reactivity and reduced yield . Furthermore, a methyl ether analog (e.g., CAS 1256790-05-2) lacks the lability required for late-stage deprotection, as methyl ether cleavage demands harsh reagents (BBr₃, HI) that would simultaneously destroy the C2 iodide handle. The specific 2-iodo/6-chloro regiochemistry is equally critical: swapping halogen positions to the 2-chloro/6-iodo isomer (CAS 2639264-59-6) yields a regioisomeric building block that installs the first coupling partner at C6 rather than C2, generating a different substitution vector incompatible with many target pharmacophores .

Quantitative Differentiation Evidence: 6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine vs. Closest Analogs


PMB Ether Orthogonal Deprotection vs. Methyl Ether: Late-Stage Hydroxyl Unmasking Compatibility

The 4-methoxybenzyl (PMB) ether at C3 can be oxidatively cleaved using DDQ in CH₂Cl₂/H₂O (20:1) at room temperature, leaving the C2 iodine and C6 chlorine intact. In contrast, demethylation of the methoxy analog (CAS 1256790-05-2) requires BBr₃ (typically 3 equiv, -78 °C to rt) which is known to cleave aryl iodides via ipso-iododeboronation side reactions. The PMB strategy thus preserves the C2 iodide for subsequent cross-coupling [1].

Medicinal Chemistry Protecting Group Strategy Late-Stage Functionalization

Chemoselective Cross-Coupling: Iodo vs. Chloro Reactivity Ratio in Pd-Catalyzed Amination

In structurally analogous 2-chloro-3-iodopyridine, Pd(OAc)₂/BINAP-catalyzed amination with anilines proceeds with >20:1 regioselectivity for the iodo position over the chloro position, achieving isolated yields of 75–89% for mono-aminated product at the iodide site . The chlorine at position 6 remains inert under these conditions (Cs₂CO₃, toluene, 100 °C), enabling a subsequent second coupling step. This chemoselectivity hierarchy (I >> Cl >> OPMB) is conserved in the target compound based on the identical 2-iodo/6-chloro electronic environment [1].

Palladium Catalysis Chemoselectivity C-N Coupling

Regioisomeric Differentiation: 2-Iodo/6-Chloro vs. 2-Chloro/6-Iodo Substitution Pattern

The target compound (CAS 1569084-90-7) bears iodine at C2 and chlorine at C6, while its direct regioisomer 2-chloro-6-iodo-3-((4-methoxybenzyl)oxy)pyridine (CAS 2639264-59-6) has the halogens swapped. This positional difference dictates which ring position is elaborated first in a sequential coupling strategy: the target compound installs the first fragment at the C2 (iodo) position, directing pharmacophoric elements toward the pyridine nitrogen, while the regioisomer orients initial diversification at C6, directing groups away from the nitrogen . Both isomers share the same molecular formula (C₁₃H₁₁ClINO₂) and MW (375.59 g/mol), making them indistinguishable by mass-based analytics but functionally non-interchangeable in synthesis .

Regiochemistry Pyridine Scaffold Cross-Coupling Sequence

PMB Ether vs. Benzyl Ether: Oxidative vs. Hydrogenolytic Cleavage Orthogonality

The 4-methoxy substituent on the benzyl ether of the target compound enables oxidative PMB cleavage (DDQ, CH₂Cl₂/H₂O), whereas the benzyl ether analog 3-benzyloxy-6-chloro-2-iodopyridine (CAS 690261-53-?, MW 345.56) requires hydrogenolysis (H₂, Pd/C) for deprotection—conditions that would simultaneously reduce the C2 aryl iodide to the corresponding dehalogenated pyridine [1]. The PMB group thus provides a deprotection pathway truly orthogonal to both the C2-I and C6-Cl handles.

Protecting Group PMB Ether Oxidative Cleavage

Cold-Chain Storage Requirement: Stability Profile vs. Room-Temperature Analogs

The target compound requires storage at -4 °C for short-term (1–2 weeks) and -20 °C for long-term (1–2 years) stability, per supplier specifications . In contrast, the simpler analog 6-chloro-2-iodo-3-hydroxypyridine (CAS 188057-26-3) can be stored at ambient temperature , and 6-chloro-2-iodo-3-methoxypyridine is specified for long-term storage in a cool, dry place without mandatory freezing . The enhanced storage stringency of the target compound is consistent with the presence of the benzylic PMB ether, which is susceptible to autoxidation at the benzylic position.

Storage Stability Cold-Chain Logistics Quality Assurance

Molecular Weight Differentiation: Impact on Reaction Stoichiometry and Shipping Cost

The PMB-protected target compound (MW 375.59 g/mol) is 46.1% heavier than the unprotected 6-chloro-2-iodo-3-hydroxypyridine (MW 255.44 g/mol) and 39.4% heavier than 6-chloro-2-iodo-3-methoxypyridine (MW 269.47 g/mol) . When calculating reaction stoichiometry, this mass differential means that 1.47 g of the PMB-protected compound is required to deliver the same molar equivalent as 1.00 g of the free phenol. Conversely, the PMB group contributes a substantial mass fraction that is lost upon deprotection (PMB = 121.16 Da loss), which must be factored into atom economy calculations for large-scale synthesis.

Molecular Weight Reaction Stoichiometry Cost Efficiency

Procurement-Driven Application Scenarios for 6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine


Sequential C2–C6 Diversification in Kinase Inhibitor Fragment Assembly

In kinase inhibitor programs, the pyridine core often serves as a hinge-binding motif. This compound enables a three-step sequence: (1) Suzuki-Miyaura coupling at C2 (iodo) to install a biaryl or heteroaryl pharmacophore, (2) Buchwald-Hartwig amination at C6 (chloro) to attach a solubilizing amine, and (3) DDQ-mediated PMB deprotection to reveal the C3 hydroxyl for subsequent etherification or as a hydrogen-bond donor. This sequence is enabled by the >20:1 chemoselectivity of Pd-catalyzed coupling at iodine over chlorine , allowing all three steps without protecting group adjustment. The pre-installed PMB ether eliminates a protection step that would otherwise be required if starting from the free 3-hydroxypyridine analog (CAS 188057-26-3) .

Late-Stage Hydroxyl Installation in PROTAC Linker Synthesis

PROTAC (PROteolysis TArgeting Chimera) design frequently requires a hydroxyl handle at a specific position for linker attachment. This compound delivers a masked hydroxyl at C3 that survives Suzuki coupling at C2 and SNAr or Buchwald-Hartwig coupling at C6. Oxidative PMB deprotection with DDQ then reveals the free phenol without disturbing the installed aryl/heteroaryl substituents . The regioisomer (CAS 2639264-59-6) would position the hydroxyl attachment point differently relative to the pyridine nitrogen, altering the exit vector geometry of the final PROTAC conjugate .

Building Block for 2,3,6-Trisubstituted Pyridine Libraries in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) requires systematic, efficient access to diverse substitution patterns. This compound is a single advanced intermediate that, through parallel combinatorial functionalization at C2 and C6, can generate libraries of 2,3,6-trisubstituted pyridines. The orthogonal reactivity hierarchy (I > Cl) ensures that library enumeration can be performed without cross-contamination between coupling steps . The commercial availability at 5 g scale with reliable ≥95% purity supports library synthesis at meaningful scale without requiring an in-house 3-step synthesis starting from 6-chloropyridin-3-ol.

Mono-Masked Catechol Isostere for CNS-Penetrant Lead Optimization

The 3-(4-methoxybenzyloxy)pyridine motif functions as a mono-masked pyridinol that mimics a catechol substructure while maintaining CNS penetration potential due to the lipophilic PMB group (calculated LogP contribution ~+2.5 vs. free OH). The PMB group enhances passive permeability during cell-based assays, while the option for late-stage oxidative unveiling provides the active hydrogen-bond donor only after target engagement studies. This contrasts with the free 3-hydroxypyridine analog (clogP ~1.3 for the free phenol core), which may exhibit reduced membrane permeability in cell-based assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.